5-Allyl-2,6-dimethyl-4-pyrimidinol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Allyl-2,6-dimethyl-4-pyrimidinol” is represented by the formula C9H12N2O. The exact structure would require more detailed information or a structural diagram, which I currently do not have access to.Scientific Research Applications
Synthesis of Novel Compounds : 5-Allyl-2,6-dimethyl-4-pyrimidinol is used in the synthesis of various complex organic compounds. For instance, Ishikawa et al. (1992) described the synthesis of 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines and 4-alkylamino-2,5-dimethyl-2,3-dihydrofuro[3,2-e]pyrimidines using 5-allyl-2,6-dimethyl-4-pyrimidinol as a starting material (Ishikawa et al., 1992).
Antiviral Activity : Some derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol exhibit antiviral activity. For example, Danel et al. (1998) synthesized novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones from derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol, and these compounds showed activity against HIV-1 (Danel et al., 1998).
Antimicrobial Activity : The compound has been used in the synthesis of various molecules with antimicrobial properties. Abdel-rahman et al. (2002) described the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines derived from 5-Allyl-2,6-dimethyl-4-pyrimidinol (Abdel-rahman et al., 2002).
Electrocatalysts in CO2 Reduction : Research by Taylor et al. (2018) explored Group 6 metal complexes, including derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol, as electrocatalysts in CO2 reduction. This highlights its potential application in environmental chemistry (Taylor et al., 2018).
Diversity-Oriented Synthesis : In the field of organic chemistry, the compound is utilized for diversity-oriented synthesis. Adcock et al. (2011) discussed the substitution at C5 in unreactive pyrimidines by Claisen rearrangement, using 5-Allyl-2,6-dimethyl-4-pyrimidinol as a key intermediate (Adcock et al., 2011).
Quantum Chemical Studies : Mamarakhmonov et al. (2016) conducted quantum chemical studies of pyrimidin-4-ones, including derivatives of 5-Allyl-2,6-dimethyl-4-pyrimidinol, to understand their reactions with nitrating agents (Mamarakhmonov et al., 2016).
Cancer Research : The compound has also found applications in cancer research. Grivsky et al. (1980) detailed the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a derivative of 5-Allyl-2,6-dimethyl-4-pyrimidinol (Grivsky et al., 1980).
Safety And Hazards
properties
IUPAC Name |
2,4-dimethyl-5-prop-2-enyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h4H,1,5H2,2-3H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMODGEYCQWJGGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336739 |
Source
|
Record name | 5-Allyl-2,6-dimethyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allyl-2,6-dimethyl-4-pyrimidinol | |
CAS RN |
78304-54-8 |
Source
|
Record name | 2,6-Dimethyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78304-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Allyl-2,6-dimethyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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